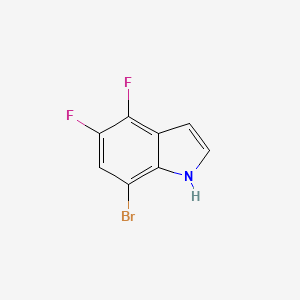

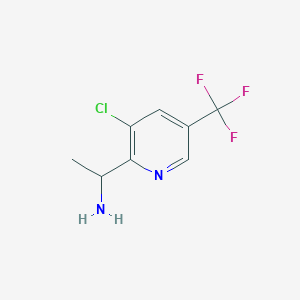

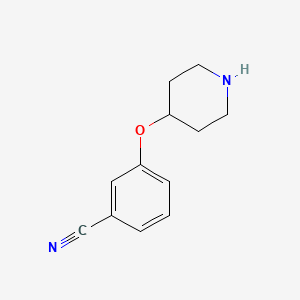

![molecular formula C8H5F2N3O2 B1322175 2-(二氟甲基)-5-硝基-1H-苯并[d]咪唑 CAS No. 97273-25-1](/img/structure/B1322175.png)

2-(二氟甲基)-5-硝基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is closely related to various other benzimidazole derivatives that have been synthesized and studied for their diverse chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the synthesis of a related compound, 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole, was accomplished in four stages starting from barium [14C] carbonate, indicating the possibility of incorporating radioisotopes for tracing or imaging applications . Another synthesis approach for a benzimidazole derivative, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, involved a one-pot nitro reductive cyclization method, which could potentially be adapted for the synthesis of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. For example, the crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate revealed that the molecule is approximately planar, and the crystal structure is stabilized by hydrogen bonds, forming sheets parallel to a plane . This planarity and the ability to form hydrogen bonds could be relevant to the molecular structure analysis of 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides involved the introduction of fluorine atoms into the benzene ring, which significantly affected the acidity and redox properties of the compounds . This suggests that the difluoromethyl group in 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole could similarly influence its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the introduction of nitro groups and other substituents can affect the planarity of the molecule, as seen in the case of 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, where the nitro groups are twisted with respect to the ring planes . The presence of substituents like the difluoromethyl group in 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole is likely to affect its physical properties, such as solubility and melting point, as well as its chemical properties, including acidity and reactivity.

科学研究应用

降压活性

研究表明,与2-(二氟甲基)-5-硝基-1H-苯并[d]咪唑密切相关的5-硝基苯并咪唑衍生物具有显著的降压效果。例如,使用5-硝基苯并咪唑合成的化合物表现出高亲和力与血管紧张素II类型1受体结合,导致自发性高血压大鼠平均血压显著降低(Zhu et al., 2014)。另一项研究突出了苯并[d]咪唑衍生物的血管舒张活性和降压效果(Navarrete-Vázquez等,2010)。

固相合成

已开发了一种用于固相合成1H-苯并[d]咪唑[1,2-a]咪唑-2(3H)-酮衍生物的方法,使用与2-(二氟甲基)-5-硝基-1H-苯并[d]咪唑相关的构建块。这种方法允许从商业可获得的材料制备各种这些化合物(Messina et al., 2014)。

微波辅助合成

研究人员使用微波辅助合成方法在离子液体支持上创建苯并[d]噁唑-5-基-1H-苯并[d]咪唑,展示了一种高效多样的合成苯并咪唑衍生物的方法(Chanda et al., 2012)。

抗菌和抗结核活性

已合成了新型2-芳基-5-(3-芳基-[1,2,4]-噁二唑-5-基)-1-甲基-1H-苯并[d]咪唑杂合分子,与2-(二氟甲基)-5-硝基-1H-苯并[d]咪唑相关,并显示出强大的抗菌和抗结核活性。其中一些化合物对结核分枝杆菌比标准药物更有效(Shruthi et al., 2016)。

化学动力学和热力学

已对涉及5-硝基-1H-苯并[d]咪唑的反应的动力学和机制进行了研究,为这些反应的热力学和动力学性质提供了见解(Mohammadi et al., 2017)。

抗寄生虫活性

硝基咪唑类化合物,包括2-(二氟甲基)-5-硝基-1H-苯并[d]咪唑,显示出显著的抗寄生虫活性,特别是对克氏锥虫,恙虫病的致病原体。这些化合物在设计新的抗恙虫病药物方面的潜力已经得到强调(Velez et al., 2022)。

合成和抗癌活性

与2-(二氟甲基)-5-硝基-1H-苯并[d]咪唑密切相关的4-硝基咪唑衍生物的研究表明具有显著的抗癌性能。这些化合物已显示出对各种人类癌细胞系具有抑制作用(Al-Soud et al., 2021)。

未来方向

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

属性

IUPAC Name |

2-(difluoromethyl)-6-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3O2/c9-7(10)8-11-5-2-1-4(13(14)15)3-6(5)12-8/h1-3,7H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYBCQBMLAMMSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621889 |

Source

|

| Record name | 2-(Difluoromethyl)-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole | |

CAS RN |

97273-25-1 |

Source

|

| Record name | 2-(Difluoromethyl)-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)